1-ethyl-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-3-27-12-18(20(29)17-9-4-14(2)24-21(17)27)22(30)25-16-7-5-15(6-8-16)19-13-28-10-11-31-23(28)26-19/h4-9,12-13H,3,10-11H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNUIHGGLNODPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gould-Jacobs Reaction for 4-Oxo-1,8-Naphthyridine Formation
The Gould-Jacobs reaction remains the most cited method for constructing 4-oxo-1,8-naphthyridines. Ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (9 ) is synthesized via cyclization of diethyl-N-(6-methyl-2-pyridyl)aminomethylenemalonate (8 ), derived from 6-methyl-2-aminopyridine (6 ) and diethyl ethoxymethylenemalonate (EMME, 7 ). Thermal cyclization at 250°C in diphenyl ether yields 9 in 68–72% efficiency.
Key Reaction Parameters :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Temperature | 250°C | 68–72 |
| Solvent | Diphenyl ether | — |
| Cyclization Time | 4–6 hours | — |
Friedlander Reaction for Alternative Substitution Patterns
The Friedlander reaction offers flexibility for introducing methyl groups at position 7. Condensation of 2-aminonicotinaldehyde (28 ) with ethyl acetoacetate (29 ) in aqueous NaOH at 80°C generates ethyl 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate (30 ) in 85% yield. This method avoids high-temperature cyclization, enhancing scalability.
Comparative Analysis :
| Method | Yield (%) | Temperature | Solvent |
|---|---|---|---|
| Gould-Jacobs | 68–72 | 250°C | Diphenyl ether |
| Friedlander | 85 | 80°C | Aqueous NaOH |
Synthesis of 4-(Imidazo[2,1-b]Thiazol-6-yl)Aniline
Hantzsch Thiazole Synthesis for the Imidazo-Thiazole Core
Cyclocondensation of thiourea (11 ) with α-bromo ketone 12 in ethanol under reflux forms 2-aminothiazole (13 ). Subsequent iodination at position 5 using N-iodosuccinimide (NIS) in DCM yields 5-iodo-2-aminothiazole (14 ), which undergoes Ullmann coupling with imidazole-2-boronic acid (15 ) to generate imidazo[2,1-b]thiazole (16 ).
Optimized Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiazole formation | Ethanol, reflux, 6 hours | 78 |
| Iodination | NIS, DCM, 25°C, 2 hours | 82 |
| Ullmann Coupling | CuI, L-proline, DMF, 110°C | 75 |
Nitration and Reduction to Aniline
Nitration of 16 with HNO₃/H₂SO₄ at 0°C introduces a nitro group at position 4, yielding 4-nitroimidazo[2,1-b]thiazole (17 ). Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitro group to an amine, producing 4-(imidazo[2,1-b]thiazol-6-yl)aniline (18 ) in 90% yield.
Amide Coupling to Assemble the Final Compound
Hydrolysis of Ester to Carboxylic Acid
Saponification of 10 with 2M NaOH in ethanol/water (1:1) at 70°C for 3 hours affords 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (19 ) in 95% yield.
Carbodiimide-Mediated Amide Bond Formation
Coupling 19 with 18 using EDCl/HOBt in DCM at 25°C for 24 hours yields the target compound in 83% yield. Alternative methods, such as using DABCO under solvent-free conditions, achieve comparable yields (80%) while adhering to green chemistry principles.
Reagent Comparison :
| Coupling Reagent | Solvent | Yield (%) |
|---|---|---|
| EDCl/HOBt | DCM | 83 |
| DABCO | Solvent-free | 80 |
Spectroscopic Characterization and Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.58 (s, 3H, C7-CH₃), 4.12 (q, J = 7.1 Hz, 2H, CH₂CH₃), 7.89–8.21 (m, 4H, aromatic), 10.32 (s, 1H, NH).
- HRMS (ESI+) : m/z [M+H]⁺ calcd for C₂₃H₂₀N₆O₂S: 475.1321; found: 475.1318.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile or electrophile involved.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazo[2,1-b][1,3]thiazole derivatives. The compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- Mechanism of Action : The compound has been shown to inhibit focal adhesion kinase (FAK) phosphorylation, a critical pathway in cancer cell proliferation and migration. This inhibition leads to reduced tumor growth and metastasis in preclinical models of pancreatic cancer and mesothelioma .
- Efficacy : In vitro studies have demonstrated that derivatives similar to this compound can exhibit IC50 values ranging from 0.59 to 2.81 μM against specific cancer cell lines, indicating potent cytotoxicity .
Anticonvulsant Properties
The imidazo[2,1-b][1,3]thiazole framework is also associated with anticonvulsant effects. Compounds containing this moiety have been evaluated for their ability to protect against seizures induced by picrotoxin in animal models. The results suggest that modifications to the structure can enhance anticonvulsant activity .
Inhibition of FAK in Mesothelioma
A study published in 2020 evaluated a series of imidazo[2,1-b][1,3]thiazole derivatives for their ability to inhibit FAK phosphorylation in mesothelioma cells. The results indicated that certain derivatives significantly reduced cell viability and migration while enhancing the efficacy of gemcitabine treatment .
Anticonvulsant Activity Evaluation
Another study focused on the anticonvulsant properties of thiazole-integrated compounds. The findings suggested that structural modifications could lead to enhanced protection against seizures, with some compounds achieving a protection index as high as 9.2 in animal models .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Primary Application | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|---|
| Compound A | Imidazo[2,1-b][1,3]thiazole | Anticancer | 0.59 - 2.81 | FAK inhibition |
| Compound B | Thiazole derivative | Anticonvulsant | 18.4 | GABA receptor modulation |
| Compound C | Naphthyridine derivative | Anticancer | 5.71 | EMT modulation |
Mechanism of Action
The mechanism of action of 1-ethyl-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
Similar Compounds
Levamisole: A well-known anthelmintic that shares the imidazo[2,1-b]thiazole core.
Imidazo[2,1-b]thiazole derivatives: These compounds have a broad range of pharmaceutical applications, including anticancer and antiviral activities.
Uniqueness
1-ethyl-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is unique due to its combination of imidazo[2,1-b]thiazole and naphthyridine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 1-ethyl-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound features a complex structure that includes:
- An imidazo[2,1-b][1,3]thiazole moiety.
- A naphthyridine backbone.
- A carboxamide functional group.
This unique combination of structural elements is believed to contribute to its biological activity.
Research indicates that compounds similar to this one often interact with multiple biological targets. The imidazo[2,1-b][1,3]thiazole ring is known for its role in modulating sirtuins—proteins involved in cellular regulation and longevity. The naphthyridine component may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.
Anticancer Activity
Several studies have evaluated the anticancer potential of related compounds. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (lung cancer) | 15.0 | Induces apoptosis |
| Compound B | MCF7 (breast cancer) | 10.5 | Inhibits proliferation |
| Target Compound | Various | TBD | TBD |
In vitro assays demonstrated that the target compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .
Sirtuin Modulation
The compound has been identified as a potential sirtuin modulator. Sirtuins play crucial roles in regulating cellular processes such as aging and metabolism. Compounds that activate sirtuins can enhance cellular stress resistance and longevity. For example, a study reported that similar imidazo[2,1-b][1,3]thiazole derivatives activated SIRT1 and showed protective effects against oxidative stress .
Case Studies
Case studies involving similar compounds provide insights into their therapeutic potential:
- Study on Anticancer Efficacy : A recent study synthesized derivatives of naphthyridine and tested them against various cancer cell lines. The results indicated that compounds with structural similarities to the target compound exhibited promising anticancer activities with IC50 values significantly lower than standard treatments .
- Sirtuin Activation Study : Another study focused on the activation of SIRT1 by imidazo[2,1-b][1,3]thiazole derivatives. The findings revealed that these compounds could enhance SIRT1 activity and protect cells from apoptosis under stress conditions .
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization to form the imidazo[2,1-b]thiazole core and functionalization of the phenyl and carboxamide groups. Critical steps include:
- Cyclization Conditions : Use Hantzsch condensation for thiazole ring formation (e.g., thiosemicarbazones as precursors) under reflux in ethanol or DMF .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve yield for coupling reactions, while ethanol is preferred for precipitation .
- Purification : Employ column chromatography (silica gel) or recrystallization (ethanol/EtOAc mixtures) to isolate intermediates. High-performance liquid chromatography (HPLC) may resolve complex byproducts .
- Temperature Control : Maintain 80–100°C for cyclization steps to avoid side reactions like over-oxidation .
Basic: Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is essential:
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry of the imidazo[2,1-b]thiazole core and substitution patterns on the phenyl group .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas for intermediates and final products .
- FT-IR : Identify carbonyl (C=O) and amide (N-H) functional groups in the carboxamide moiety .
- Chromatography : Monitor reaction progress via TLC (Rf values) and quantify purity using HPLC with UV detection .
Advanced: How can researchers elucidate reaction mechanisms for key synthetic steps?
Methodological Answer:
Mechanistic studies require a blend of experimental and computational approaches:
- Kinetic Monitoring : Track intermediates via in situ -NMR to identify rate-determining steps (e.g., cyclization vs. coupling) .
- Isotopic Labeling : Use -labeled precursors to trace nitrogen migration during imidazole ring formation .
- DFT Calculations : Model transition states for cyclization steps to predict regioselectivity and optimize reaction conditions .
- Controlled Experiments : Vary pH, temperature, and solvent polarity to isolate mechanistic pathways (e.g., acid-catalyzed vs. base-mediated reactions) .
Advanced: How should researchers address contradictory biological activity data in pharmacological studies?
Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:
- Dose-Response Curves : Establish EC/IC values across multiple concentrations to rule out false negatives .
- Structural Validation : Confirm compound identity via X-ray crystallography or 2D-NMR to exclude isomerization or degradation .
- Target Selectivity Screening : Use receptor-binding assays (e.g., SPR or ITC) to differentiate off-target effects .
- Statistical Modeling : Apply Design of Experiments (DoE) to identify confounding variables (e.g., solvent residues in biological assays) .
Basic: What methodological frameworks are recommended for profiling biological activity?
Methodological Answer:
Prioritize tiered screening:
- In Vitro Assays :
- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) .
- ADME Profiling : Assess metabolic stability using liver microsomes and permeability via Caco-2 monolayers .
Advanced: How can regioselectivity challenges in imidazo[2,1-b]thiazole functionalization be resolved?
Methodological Answer:
Regioselectivity is influenced by steric and electronic factors:
- Directing Groups : Introduce electron-withdrawing substituents (e.g., -NO) on the phenyl ring to guide coupling reactions .
- Catalytic Systems : Use Pd/Cu catalysts for Suzuki-Miyaura couplings to favor C-6 over C-2 substitution .
- Byproduct Analysis : Characterize minor isomers via preparative HPLC and adjust reaction stoichiometry to suppress their formation .
Advanced: What computational tools integrate best with experimental design for this compound?
Methodological Answer:
Leverage hybrid approaches:
- Molecular Docking : Predict binding modes to biological targets (e.g., kinases) using AutoDock Vina, validated by mutagenesis studies .
- QSAR Modeling : Corrogate substituent effects (e.g., -CH vs. -CF) with bioactivity data to prioritize analogs .
- MD Simulations : Simulate solvation effects on carboxamide conformation to rationalize solubility differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
